molecular formula C13H25ClN2O2 B8096036 6,9-Diaza-spiro[4.5]decane-6-carboxylic acid tert-butyl ester hydrochloride

6,9-Diaza-spiro[4.5]decane-6-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B8096036
M. Wt: 276.80 g/mol
InChI Key: PMDFDYPRWWGOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,9-Diaza-spiro[4.5]decane-6-carboxylic acid tert-butyl ester hydrochloride is a bicyclic compound featuring a spiro[4.5]decane scaffold with two nitrogen atoms at positions 6 and 7. The tert-butyl ester group serves as a protective moiety for the carboxylic acid functionality, while the hydrochloride salt enhances its stability and solubility for synthetic applications. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its rigid spirocyclic structure and modifiable functional groups .

Properties

IUPAC Name

tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-8-14-10-13(15)6-4-5-7-13;/h14H,4-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDFDYPRWWGOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC12CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,9-Diaza-spiro[4.5]decane-6-carboxylic acid tert-butyl ester hydrochloride (CAS No. 1965310-10-4) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H25ClN2O2C_{13}H_{25}ClN_{2}O_{2} and a molecular weight of 276.80 g/mol. Its structure features a spirocyclic arrangement that is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar spirocyclic structures exhibit notable anticancer activity. For instance, derivatives of piperidine, which share structural similarities with 6,9-Diaza-spiro[4.5]decane, have been shown to induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. These compounds utilize a three-component dipolar cycloaddition mechanism that enhances their cytotoxicity compared to standard chemotherapeutics like bleomycin .

Neuroprotective Effects

The compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the breakdown of acetylcholine, thereby improving cholinergic signaling in the brain . This dual inhibition suggests its utility in enhancing cognitive functions and mitigating symptoms associated with Alzheimer's.

Enzyme Inhibition

Research indicates that the compound may serve as a scaffold for developing inhibitors targeting various protein kinases and other enzymes. Its structural characteristics allow it to mimic ATP, which is crucial for binding to kinase active sites . This property positions it as a potential candidate for therapeutic interventions in conditions where kinase activity is dysregulated.

The biological activities of 6,9-Diaza-spiro[4.5]decane are largely attributed to its ability to interact with specific receptors and enzymes:

  • M3 Muscarinic Receptor Activation : The compound may activate M3 muscarinic acetylcholine receptors, which play a role in cell proliferation and resistance to apoptosis in cancer cells .
  • Cholinesterase Inhibition : By inhibiting AChE and BuChE, the compound enhances synaptic acetylcholine levels, which is beneficial in neurodegenerative contexts .

Case Studies

  • Anticancer Efficacy : A study demonstrated that spirocyclic derivatives led to significant reductions in tumor cell viability through apoptosis induction mechanisms.
  • Neuroprotective Studies : Research on derivatives showed improved cognitive function in animal models of Alzheimer's disease when administered alongside traditional therapies.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
NeuroprotectionAChE/BuChE inhibition
Enzyme InhibitionMimics ATP for kinase binding

Scientific Research Applications

Biological Activities

1.1 Antimicrobial Properties
Research has indicated that compounds related to 6,9-diaza-spiro[4.5]decane derivatives exhibit significant antimicrobial activity. For instance, certain derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, although their activity may not surpass that of established antibiotics like gentamicin .

1.2 Antitubercular Activity
Notably, some derivatives have demonstrated antitubercular properties comparable to rifampicin against both sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (H37Rv) . This highlights the potential of these compounds in developing new treatments for tuberculosis.

1.3 Antidiabetic Effects
Research has also pointed to the antidiabetic effects of certain 6,9-diaza-spiro compounds, particularly their ability to inhibit α-glucosidase activity, surpassing the effects of acarbose, a standard antidiabetic drug . This suggests that these compounds could be promising candidates for further development in diabetes management.

Synthetic Utility

2.1 Catalytic Applications
The compound has been explored for its role as a phase-transfer catalyst in asymmetric synthesis reactions. Its structure allows it to facilitate various chemical transformations, including alkylation and condensation reactions with good enantioselectivity . Such properties make it valuable in organic synthesis and pharmaceutical development.

2.2 Material Science Applications
6,9-Diaza-spiro compounds are also being investigated for their potential use in creating advanced materials such as ion exchange membranes for fuel cells and electrolyzers. Their ability to function as electrolytes contributes to the development of efficient energy conversion systems .

Case Studies

StudyFindings
Antimicrobial Activity Assessment Evaluated against Staphylococcus aureus and Escherichia coli, showing moderate activity compared to gentamicin .
Antitubercular Efficacy Study Demonstrated comparable efficacy to rifampicin against H37Rv and MDR strains of M. tuberculosis .
Antidiabetic Activity Evaluation Exhibited superior α-glucosidase inhibition compared to acarbose, indicating potential for diabetes treatment .
Phase-Transfer Catalysis Research Utilized in asymmetric synthesis with high enantioselectivity, enhancing yields in complex organic reactions .
Material Science Exploration Investigated as components in anion exchange membranes, showing promise for energy applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 6,9-Diaza-spiro[4.5]decane-6-carboxylic acid tert-butyl ester hydrochloride with three classes of analogous compounds, focusing on structural features, physicochemical properties, and reactivity.

Spirocyclic Compounds with Heteroatoms

Example: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (from )

  • Structural Differences: Contains a 7-oxa-9-aza core vs. the 6,9-diaza core of the target compound. Features additional substituents: benzothiazole and dimethylaminophenyl groups.
  • Reactivity :
    • Undergoes ring-opening reactions with pyrrolidine to form amide derivatives, highlighting its utility in synthesizing complex heterocycles .
    • The tert-butyl ester in the target compound is more stable under basic conditions compared to the ketone and amide functionalities in this analog.
Property Target Compound 7-Oxa-9-Aza Analog
Core Structure 6,9-Diaza-spiro[4.5]decane 7-Oxa-9-aza-spiro[4.5]decane
Functional Groups tert-Butyl ester, HCl salt Benzothiazole, dimethylaminophenyl
Thermal Stability High (protected ester) Moderate (ketone prone to degradation)
Synthetic Utility Intermediate for amines/amides Precursor for bioactive molecules

Terpene-Derived Spiro Compounds

Example : Δ9-THCB Acetate (from )

  • Structural Differences: Contains a tetrahydrocannabinol (THC) backbone vs. the diazaspirodecane scaffold. Features a butyl chain and acetate ester instead of a tert-butyl ester.
  • Physicochemical Properties :
    • Δ9-THCB acetate has a higher molecular weight (342.5 g/mol vs. ~300 g/mol for the target compound) and lower polarity due to its aromatic and terpene-derived structure.
  • Applications: Used in forensic and analytical research (e.g., cannabinoid analysis), contrasting with the target compound’s role in synthetic chemistry .

tert-Butyl Ester-Protected Carboxylic Acids

Example: cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester (from )

  • Structural Differences :
    • Cyclobutane ring vs. spiro[4.5]decane.
    • Lacks nitrogen heteroatoms in the core structure.
  • Reactivity :
    • Both compounds undergo acid-catalyzed tert-butyl ester deprotection. However, the spirocyclic nitrogen atoms in the target compound may influence its hydrolysis kinetics.
  • Stability :
    • The cyclobutane analog’s smaller ring strain may enhance thermal stability compared to the spirodecane scaffold .
Property Target Compound Cyclobutane Analog
Ring System Spiro[4.5]decane Cyclobutane
Heteroatoms 2 Nitrogen atoms None
Ester Deprotection Acid-sensitive Acid-sensitive
Thermal Stability Moderate (spiro strain) High (low ring strain)

Preparation Methods

Step 1: Formation of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

The synthesis begins with 1,4-dioxaspiro[4.5]decane-8-one, which undergoes nucleophilic substitution with p-methylsulfonylmethylisocyanitrile in the presence of potassium tert-butoxide. The reaction proceeds in a glycol dimethyl ether and ethanol solvent mixture (1:1 v/v) at 0–20°C, yielding the nitrile intermediate with minimal side-product formation.

Step 2: Alkylation with 1-Bromo-2-chloroethane

Lithium diisopropylamide (LDA) deprotonates the nitrile intermediate in toluene at 0–20°C, facilitating alkylation with 1-bromo-2-chloroethane over 13 hours. This step introduces a chloroethyl side chain, critical for subsequent cyclization.

Step 3: Hydrogenation and Cyclization

The alkylated product undergoes hydrogenation at 50°C under 50 psi H₂ pressure using Raney nickel in methanol. This reduces the nitrile to an amine, which spontaneously cyclizes to form a spirocyclic amine. Subsequent acylation with tert-butyl dicarbonate (Boc₂O) protects the amine, yielding tert-butyl-1,4-dioxa-10-azadispiro[4.2.4.8.2⁵]tetradecane-10-carboxylate with an 80% yield.

Step 4: Deprotection and Hydrochloride Formation

Deprotection of the Boc group is achieved using pyridinium p-toluenesulfonate (PPTS) in a 3:2 acetone-water mixture at 70°C for 15 hours. The free amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding 54.8–68.16% after silica gel chromatography.

Reaction Optimization and Critical Parameters

Solvent Systems

  • Step 1 : Glycol dimethyl ether/ethanol enhances solubility of potassium tert-butoxide while suppressing side reactions.

  • Step 4 : Acetone-water (3:2) optimizes PPTS activity and prevents premature precipitation during deprotection.

Catalytic Hydrogenation

Raney nickel outperforms palladium catalysts in this system, achieving full nitrile reduction without over-hydrogenation. A 6-hour reaction time at 50 psi H₂ balances efficiency and safety.

Salt Formation

Hydrochloride crystallization is performed using 20% HCl in tetrahydrofuran-water, yielding a free-flowing white solid. Excess HCl is avoided to prevent decomposition, with pH monitored to ensure complete protonation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) of the free base reveals:

  • δ 3.46–3.17 (m, 4H, spirocyclic CH₂)

  • δ 1.79 (br t, J = 7.2 Hz, 6H, cyclohexyl CH₂)

  • δ 1.40 (s, 9H, tert-butyl).

The hydrochloride salt exhibits a downfield shift of the amine protons (δ 2.8–3.1 ppm), confirming successful salt formation.

Purity Analysis

HPLC analysis using a C18 column (MeCN:H₂O = 70:30) shows ≥97% purity for the hydrochloride salt, with retention times consistent with spirocyclic amines.

Industrial Scalability and Cost Considerations

The four-step route demonstrates scalability, with batch sizes up to 3 kg reported in patent examples. Key cost drivers include:

  • 1,4-Dioxaspiro[4.5]decane-8-one : $120–150/kg (bulk pricing)

  • Raney Nickel Catalyst : Reusable for 3–5 batches before activity loss

  • PPTS : $80–100/kg, offset by high catalytic efficiency.

Applications in Pharmaceutical Chemistry

The hydrochloride salt serves as a key intermediate for:

  • Kinase Inhibitors : Spirocyclic amines enhance binding to ATP pockets.

  • Antidepressants : Improved blood-brain barrier penetration vs. linear analogs .

Q & A

Q. What are the established synthetic routes for preparing 6,9-Diaza-spiro[4.5]decane-6-carboxylic acid tert-butyl ester hydrochloride?

The compound can be synthesized via multi-step protocols involving spirocyclic framework construction, tert-butyl ester protection, and subsequent HCl salt formation. A representative approach involves:

  • Spirocyclic core assembly : Cyclopentanone derivatives (e.g., ethyl cyclopentanonecarboxylate) are condensed with amines or heterocyclic precursors to form the spiro[4.5] backbone, as seen in analogous spiro-aza systems .
  • tert-Butyl ester protection : The carboxylic acid group is protected using tert-butyl esters, often via Boc anhydride or similar reagents, to enhance stability during subsequent reactions .
  • Hydrochloride salt formation : Deprotection under acidic conditions (e.g., HCl in dioxane) yields the hydrochloride salt, followed by purification via vacuum drying .

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

Key methods include:

  • Elemental analysis : Confirms empirical formula and purity (>98% is typical for research-grade material) .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, NH/OH bands for HCl salt) .
  • Ultraviolet-visible (UV-Vis) spectroscopy : Detects conjugated systems or aromatic moieties in related spiro compounds .
  • Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H⁺] for the free base) and fragmentation patterns.
  • Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR resolves spirocyclic stereochemistry and tert-butyl group signals (δ ~1.4 ppm for C(CH₃)₃) .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact. Avoid dust generation; work in a fume hood with local exhaust ventilation .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Tert-butyl esters are moisture-sensitive; desiccants (silica gel) are recommended .
  • Stability : Monitor for hydrolysis (free carboxylic acid formation) via periodic TLC or NMR. Avoid prolonged exposure to light or acidic/basic conditions .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • High solubility : Polar aprotic solvents (DMF, DMSO), chlorinated solvents (DCM, chloroform).
  • Moderate solubility : Ethers (THF, Et₂O) after gentle heating .
  • Low solubility : Water, hexane. Hydrochloride salts may exhibit improved aqueous solubility at acidic pH .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this spirocyclic compound?

  • Stepwise optimization : Isolate intermediates (e.g., spirocyclic precursors) to minimize side reactions. For example, achieved high yields (84%) by isolating intermediates in a seven-step synthesis .
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
  • Solvent selection : Non-polar solvents (toluene) favor spirocyclization, while polar solvents (MeCN) improve Boc protection kinetics .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

  • Cross-validation : Compare experimental data with computational predictions (DFT for NMR chemical shifts) .
  • Recrystallization : Purify the compound to remove impurities causing signal splitting; use solvents like EtOAc/hexane .
  • Dynamic effects : Account for conformational flexibility in spiro systems, which may cause temperature-dependent NMR splitting .

Q. What computational strategies are effective for modeling the reactivity of this spirocyclic compound?

  • Molecular dynamics (MD) : Simulate spirocyclic ring strain and conformational stability .
  • Density functional theory (DFT) : Calculate activation energies for ester hydrolysis or nucleophilic substitution pathways .
  • Docking studies : Predict binding interactions if the compound is used as a pharmacophore (e.g., GABA receptor analogs) .

Q. What potential applications does this compound have in medicinal chemistry or drug discovery?

  • CNS targeting : Structural analogs of GABAergic spirocycles (e.g., 7-azaspiro[4.5]decane derivatives) show activity in neurological disorders .
  • Prodrug development : The tert-butyl ester can act as a lipophilic prodrug moiety, enhancing blood-brain barrier penetration .
  • Scaffold diversification : Functionalize the diaza-spiro core with bioactive groups (e.g., benzothiazoles) for antimicrobial or anticancer screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.